3-Methyloxane-3-carbaldehyde, with the chemical formula CHO and CAS number 99419-31-5, is a compound characterized by its unique oxetane structure. It features a five-membered ring containing an oxygen atom and a carbonyl group (aldehyde) attached to the carbon adjacent to the ring. This compound has garnered interest due to its potential applications in organic synthesis and its intriguing chemical properties.
These reactions are essential for synthesizing more complex organic molecules from 3-methyloxane-3-carbaldehyde.
Several methods can be employed to synthesize 3-methyloxane-3-carbaldehyde:
The applications of 3-methyloxane-3-carbaldehyde are primarily found in organic synthesis and pharmaceuticals. Potential uses include:
Interaction studies concerning 3-methyloxane-3-carbaldehyde focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and synthetic pathways.
Key points of interest include:
Several compounds share structural similarities with 3-methyloxane-3-carbaldehyde. Here is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 3-Methyloxetane-3-carboxylic acid | 28562-68-7 | 0.82 | Contains a carboxylic acid group |
| Methyl 2,2-dimethyl-3-oxopropanoate | 13865-20-8 | 0.71 | Features additional methyl groups |
| Ethyl 2-formyl-3-oxopropanoate | 80370-42-9 | 0.62 | Contains an ethyl group instead of methyl |
| Tetrahydropyran-4-carbaldehyde | 50675-18-8 | 0.56 | Contains a six-membered ring |
| Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | 94994-25-9 | 0.55 | Bicyclic structure |
The uniqueness of 3-methyloxane-3-carbaldehyde lies in its specific oxetane structure combined with an aldehyde functional group, which distinguishes it from other similar compounds that may have different functional groups or ring structures.